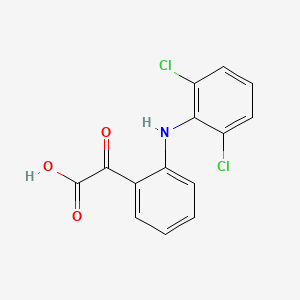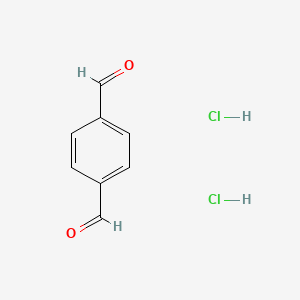
2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H15FO. It is characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, along with a hydroxyl group on the propan-2-ol chain. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol typically involves the reaction of 4-fluoro-3,5-dimethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process allows for the selective reduction of the aldehyde group to an alcohol, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-one.
Reduction: 2-(4-Fluoro-3,5-dimethylphenyl)propane.
Substitution: 2-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol.
科学的研究の応用
2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of the fluorine atom and methyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl group allows for hydrogen bonding interactions, which can stabilize the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
類似化合物との比較
2-(4-Fluoro-3,5-dimethylphenyl)ethanol: Similar structure but with an ethyl chain instead of a propan-2-ol chain.
2-(4-Fluoro-3,5-dimethylphenyl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon of the propan chain.
2-(4-Fluoro-3,5-dimethylphenyl)propan-2-one: The ketone analog of the compound.
Uniqueness: 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, as well as the hydroxyl group on the propan-2-ol chain. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C11H15FO |
|---|---|
分子量 |
182.23 g/mol |
IUPAC名 |
2-(4-fluoro-3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15FO/c1-7-5-9(11(3,4)13)6-8(2)10(7)12/h5-6,13H,1-4H3 |
InChIキー |
IHDPQDOCIKKETN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1F)C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


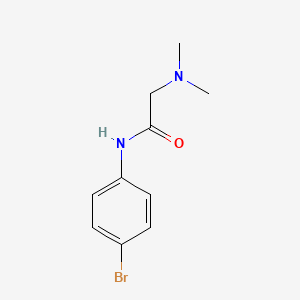
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
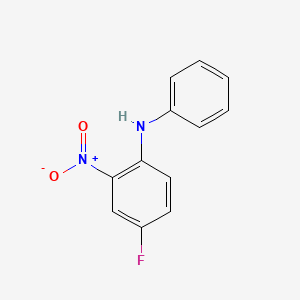
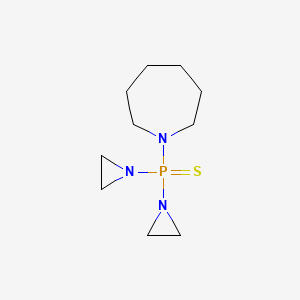
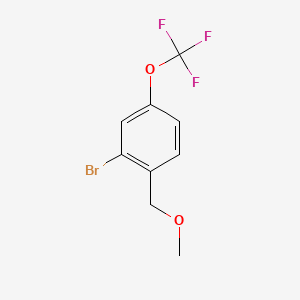
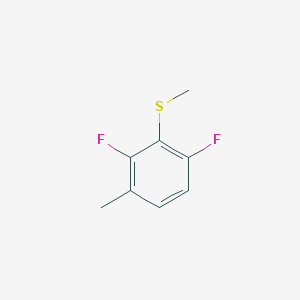

![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)
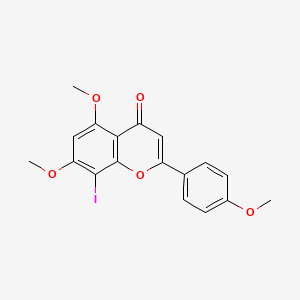
![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
